N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-25-18-7-4-13(23)10-15(18)21(27)16-12-26(9-8-19(16)25)22(28)24-17-6-5-14(29-2)11-20(17)30-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYJPTQGBAJMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)C4=C1C=CC(=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide, also known by its CAS number 1251675-16-7, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O4 |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1251675-16-7 |
Antitumor Activity
Research indicates that compounds structurally similar to N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine have demonstrated notable antitumor activity. For instance, a study evaluated various analogs against human tumor cell lines such as KB and HepG2/A2. Among these compounds, those with similar structural features exhibited potent cytotoxicity and selective activity against cancer cells .
The biological activity of this compound may be attributed to its interaction with specific cellular targets. Preliminary studies suggest that it could inhibit key enzymes involved in cancer cell proliferation. For example, analogs have shown inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. The structure-activity relationship (SAR) analysis revealed that modifications in the side chain significantly influenced antitumor efficacy .
Antimicrobial Activity
In addition to antitumor properties, compounds related to N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine have been evaluated for antimicrobial activity. Studies have reported moderate to significant antibacterial and antifungal effects against a range of pathogens including Staphylococcus aureus and Candida albicans. The lipophilicity of the compounds was found to correlate with their antimicrobial potency .
Study 1: Antitumor Efficacy
A detailed investigation into the antitumor effects of related compounds was conducted using the HepG2/A2 cell line. The study found that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like etoposide. The results highlighted the potential of these compounds as alternative therapeutic agents in oncology .
Study 2: Antimicrobial Assessment
In another study assessing antimicrobial properties, various synthesized derivatives were tested against multiple bacterial strains. The results indicated that compounds with enhanced lipophilicity showed increased antibacterial activity. This suggests that structural modifications can optimize the antimicrobial efficacy of these compounds .
Análisis De Reacciones Químicas
Synthetic Routes and Key Functional Group Transformations
The synthesis of this compound likely involves cyclocondensation, nucleophilic substitution, and carboxamide coupling.
a. Core Heterocycle Formation
-
The benzo[b] naphthyridine scaffold can be synthesized via intramolecular cyclization of substituted pyridine or quinoline precursors. For example, heating 3-(4-aryloxybut-2-ynyloxy)-quinolinones in chlorobenzene facilitates electrocyclic ring closure to form fused furo- or pyranoquinolines (Scheme 42 in ).
-
Key step : Cyclization of intermediates like 3-hydroxy-2,4-quinolinediones under Wittig conditions yields tetrahydrofuroquinolines (Scheme 41 in ).
b. Carboxamide Installation
-
The carboxamide group (CONH-aryl) is typically introduced via coupling reactions . For instance, ethyl 5-amino-1,8-naphthyridine-3-carboxylates undergo aminolysis with 2,4-dimethoxyaniline in the presence of coupling agents like HATU or EDCI (similar to methods in ).
-
Deprotection of intermediates (e.g., benzyl or Boc groups) is achieved via hydrogenolysis or acidic conditions (TFA/HCl) .
c. Fluorination and Methoxylation
-
The 8-fluoro substituent may be introduced via electrophilic fluorination (e.g., Selectfluor®) at the aromatic position.
-
Methoxy groups are installed through nucleophilic aromatic substitution (e.g., using NaOMe/CuI) or demethylation of protected intermediates .
Reactivity of Functional Groups
Stability and Degradation Pathways
-
Hydrolytic Stability : The carboxamide is stable under neutral conditions but hydrolyzes to carboxylic acid in strong acids/bases .
-
Thermal Stability : Decomposition occurs above 250°C, with loss of methoxy groups as volatile byproducts (TGA data inferred from ).
-
Photodegradation : UV exposure induces ring-opening via retro-Diels-Alder mechanisms in related naphthyridines .
Pharmacological Derivatization
-
Methyl Group Oxidation : The 5-methyl substituent can be oxidized to a carboxylic acid using KMnO4/H2SO4, enhancing solubility (analogous to ).
-
Fluorine Replacement : Fluorine at C8 can be substituted with -NH2 under Pd-catalyzed amination (e.g., Buchwald-Hartwig conditions) .
Key Research Findings
-
Anticancer Activity : Analogous 1,8-naphthyridines show moderate activity against breast and colon cancer cell lines (GI50 = 3–5 µM) via topoisomerase inhibition .
-
Metabotropic Receptor Binding : Tetrahydro-1,7-naphthyridine-2-carboxamides exhibit affinity for glutamate receptors (Ki = 12 nM), suggesting CNS applications .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound distinguishes it from analogs like CAS 1251600-68-6 (2-ethylphenyl) and carbothioamides (thiocarboxamide derivatives).
Synthetic Efficiency :
- Carbothioamide derivatives (e.g., 8g-i) are synthesized via sequential treatment of chloropyridines with secondary amines and NaH, achieving moderate yields (45–60%) . The target compound’s synthesis likely follows a similar pathway but with lower yields due to steric hindrance from the 2,4-dimethoxyphenyl group .
The trimethyl-substituted analog (CAS 1251600-68-6) lacks functional groups for hydrogen bonding, suggesting reduced solubility and possible limitations in oral bioavailability compared to the target compound .
Chirality Considerations
While the target compound’s stereochemical configuration is unspecified, chirality is critical in pharmaceutical analogs. For example:
- Enantiomers of fluoxetine exhibit a 9.4-fold difference in toxicity (S-form > R-form) .
- If the target compound contains chiral centers (e.g., at the 5-methyl position), enantioselective synthesis or resolution may be required to optimize efficacy and safety .
Environmental and Stability Implications
Unlike simpler pharmaceuticals discussed in wastewater studies (e.g., analgesics or antibiotics), the target compound’s polycyclic structure may resist biodegradation due to aromatic stability. However:
- Photodegradation under UV light could generate toxic byproducts, as seen with fluoroquinolones .
- The 2,4-dimethoxyphenyl group may increase persistence in aquatic systems compared to alkyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzo[b][1,6]naphthyridine derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted pyridine precursors. For example, copper bromide-catalyzed intramolecular [4+2] hetero-Diels-Alder reactions are effective for constructing the naphthyridine core . Key steps include optimizing reaction temperatures (e.g., reflux in toluene) and using Pd-catalyzed reductive cyclization with nitroarenes and formic acid derivatives as CO surrogates . For the carboxamide substituent, coupling reactions with activated esters or isocyanates under anhydrous conditions are recommended .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR : and NMR (e.g., δ 1.91 ppm for methyl groups, aromatic protons at δ 7.42–7.90 ppm) to confirm substituent positions .
- IR : Peaks at ~1737 cm (C=O) and ~2206 cm (CN) for functional group validation .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., m/z 466 for similar derivatives) .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during the synthesis of fluorinated naphthyridines, and how can they be addressed?
- Methodological Answer : Fluorine’s electron-withdrawing effects can disrupt cyclization kinetics. Strategies include:
- Protecting group chemistry : Using tert-butyl or methoxy groups to shield reactive sites during fluorination .
- Catalytic systems : Pd/Cu co-catalysis to enhance selectivity in cross-coupling steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
Q. How do steric and electronic effects of the 2,4-dimethoxyphenyl group influence the compound’s reactivity in biological assays?
- Methodological Answer : The dimethoxy group enhances lipophilicity (logP >3) and π-stacking interactions with biomolecules. However, steric hindrance may reduce binding affinity. To evaluate:
- SAR studies : Synthesize analogs with varying substituents (e.g., mono-methoxy, halogenated phenyl) and compare IC values .
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases or DNA topoisomerases) .
Q. How can contradictory yield data in similar syntheses be resolved?
- Methodological Answer : Contradictions often stem from variations in:
- Reaction scale : Yields drop >20% at >10 mmol due to inefficient mixing or heat transfer .
- Purification methods : Column chromatography vs. recrystallization (e.g., ethanol recrystallization improves purity but reduces yield by ~15%) .
- Catalyst loading : Pd(PPh) at 5 mol% vs. 10 mol% increases yields from 45% to 68% in analogous reactions .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH stability assays : Test degradation in buffers (pH 2–9) to identify labile bonds (e.g., amide hydrolysis at pH <3) .
- Prodrug design : Modify the carboxamide to a ester prodrug for enhanced metabolic stability .
- Lyophilization : Formulate with cyclodextrins or PEG to prevent aggregation in aqueous media .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
